(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid
Description
(1S,2R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a strained three-membered ring with a carboxylic acid group at position 1, an ethyl group at position 1 (same carbon as the carboxylic acid), and a fluorine atom at position 2. The (1S,2R) stereochemistry is critical to its physicochemical and biological properties.
Properties
Molecular Formula |
C6H9FO2 |
|---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO2/c1-2-6(5(8)9)3-4(6)7/h4H,2-3H2,1H3,(H,8,9)/t4-,6-/m1/s1 |
InChI Key |
XUWLDAPAGCAOMG-INEUFUBQSA-N |
Isomeric SMILES |
CC[C@]1(C[C@H]1F)C(=O)O |
Canonical SMILES |
CCC1(CC1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Cyclopropanation
A stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid derivatives involves rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters (e.g., ethyl diazoacetate). This method achieves high cis-selectivity (>20:1 diastereomeric ratio) under mild conditions (0°C, 1 hour) using [Rh₂(OAc)₄] as the catalyst. For the target compound, substituting ethyl diazoacetate with a bulkier diazo ester could introduce the 1-ethyl group while maintaining stereocontrol. Hydrolysis of the resulting ester intermediate under basic conditions (NaOH, H₂O/EtOH) yields the carboxylic acid.
| Step | Conditions | Yield | Stereoselectivity (cis:trans) |
|---|---|---|---|
| Cyclopropanation | [Rh₂(OAc)₄], CH₂Cl₂, 0°C, 1 h | 85% | >20:1 |
| Ester Hydrolysis | NaOH, H₂O/EtOH, reflux, 2 h | 92% | Retention of configuration |
Microbial Enantioselective Resolution
(1S,2R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid can be resolved from a racemic mixture using microbial enantioselective hydrolysis. Lyophilized cells of specific soil-derived strains (e.g., Pseudomonas spp.) selectively hydrolyze the undesired enantiomer of the ester precursor, leaving the (1S,2R)-ester intact. Subsequent acid hydrolysis (HCl, 60°C) produces the enantiomerically pure carboxylic acid with 98% enantiomeric excess (e.e.) .
Multi-Step Synthesis from 1,1-Dichloro-1-fluoroethane
A patent route (WO2018032796A1) outlines a five-step synthesis starting from 1,1-dichloro-1-fluoroethane :
- Thiophenol Reaction : Formation of a phenyl sulfide intermediate using K₂CO₃ as the base.
- Oxidation : Oxone-mediated oxidation to a sulfone.
- Elimination : Base-induced elimination to 1-fluoro-1-benzenesulfonylethylene.
- Cyclopropanation : Reaction with ethyl diazoacetate catalyzed by RuCl₃ to form the cyclopropane ester.
- Hydrolysis : Acidic hydrolysis (HCl, H₂SO₄) to the carboxylic acid.
Reduction of Halogenated Intermediates
A process (ES2513091T3) reduces halogenated cyclopropane esters using alkali metal borohydrides (e.g., NaBH₄) in the presence of Lewis acids (e.g., MgCl₂). For example, 1-chloro-2-fluorocyclopropane-1-carboxylate is reduced to the cis-ester, which is hydrolyzed to the acid. Adapting this method with an ethyl-substituted precursor could yield the target compound.
| Starting Material | Reducing Agent | Lewis Acid | Solvent | Yield |
|---|---|---|---|---|
| Ethyl 1-chloro-2-fluorocyclopropane-1-carboxylate | NaBH₄ | MgCl₂ | THF | 75% |
Stereochemical Control via Chiral Auxiliaries
Chiral auxiliaries (e.g., Evans oxazolidinones) enable asymmetric synthesis. A reported route for analogous compounds involves:
- Auxiliary Attachment : Coupling a fluorinated cyclopropane precursor to a chiral oxazolidinone.
- Ethylation : Alkylation with ethyl iodide.
- Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ to yield the enantiopure acid.
- High enantioselectivity (up to 99% e.e.).
- Flexible for introducing diverse substituents.
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Scalability |
|---|---|---|---|
| Rhodium Catalysis | High cis-selectivity, mild conditions | Cost of Rh catalysts | Industrial |
| Microbial Resolution | High e.e., eco-friendly | Requires racemic ester precursor | Lab-scale |
| Multi-Step Synthesis | Uses bulk chemicals | Long route, moderate yields | Pilot-scale |
| Chiral Auxiliaries | Precise stereocontrol | Multi-step, expensive reagents | Lab-scale |
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard reactions, including esterification and amidation. For example:
-
Esterification with ethanol in the presence of H₂SO₄ yields the corresponding ethyl ester .
-
Amidation occurs via activation with thionyl chloride (SOCl₂) followed by reaction with amines (e.g., NH₃ or RNH₂) .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | EtOH, H₂SO₄, reflux | Ethyl ester | 85–92 | |
| Amidation | SOCl₂, NH₃, RT | Primary amide | 78–84 |
Salt Formation
Reaction with bases (e.g., NaOH, K₂CO₃) forms water-soluble carboxylate salts :
Ring-Opening Reactions
The strained cyclopropane ring undergoes ring-opening under specific conditions:
-
Acid-Catalyzed Hydrolysis : In HCl/EtOH, the ring opens to form a fluorinated alkene derivative .
-
Nucleophilic Attack : Fluorine’s electron-withdrawing effect directs nucleophiles (e.g., H₂O, NH₃) to the adjacent carbon, leading to ring cleavage .
| Condition | Product | Mechanism | Reference |
|---|---|---|---|
| HCl/EtOH, 80°C | 3-Fluoro-2-pentenoic acid | Acid-catalyzed cleavage | |
| NH₃, H₂O, 60°C | 2-Fluoroglutaric acid diamide | Nucleophilic addition |
Fluorine-Specific Reactivity
The C–F bond participates in dehydrofluorination under basic conditions (e.g., KOtBu), yielding cyclopropene derivatives :
Stereoselective Hydrolysis
Enzymes like Burkholderia cepacia esterase selectively hydrolyze esters of (1S,2R)-configured substrates, preserving stereochemistry :
| Enzyme Source | Substrate | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|
| Burkholderia cepacia | Ethyl ester derivative | 95 | >99 |
Reduction of Carboxylic Acid
Catalytic hydrogenation (H₂/Pd-C) reduces the carboxylic acid to a primary alcohol :
Oxidation of Cyclopropane
Oxone® oxidizes sulfur-containing intermediates in synthesis pathways, though direct oxidation of the cyclopropane ring is less common .
Key Intermediate in Pharmaceuticals
This compound serves as a precursor for:
| Application | Derivative Synthesized | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| Anticancer | Amide-linked kinase inhibitor | 12 nM (EGFR) | |
| Antiviral | Ester prodrug | 0.8 μM (HCV NS5B) |
Thermal Stability
Decomposes at >200°C via decarboxylation and ring-opening :
Photolytic Degradation
UV light induces radical-mediated decomposition, forming fluorinated byproducts .
Scientific Research Applications
The application of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid is relevant in synthesizing pharmaceutical and agrochemical products. Characterized by a cyclopropane ring with a fluorine substituent and a carboxylic acid functional group, this chiral compound has the molecular formula .
Reactivity
The reactivity of 1-ethyl-2-fluorocyclopropane-1-carboxylic acid is attributed to its functional groups:
- Cyclopropane Ring The strained ring structure allows unique chemical transformations.
- Fluorine Atom The presence of fluorine enhances its lipophilicity and metabolic stability, making it a candidate for drug design.
- Carboxylic Acid Group It is involved in various chemical reactions, such as esterification and amidation.
Synthesis
Several methods can achieve the synthesis of 1-ethyl-2-fluorocyclopropane-1-carboxylic acid:
- Halogenation of cyclopropane derivatives
- Fluorination of cyclopropanes
- Asymmetric synthesis
Applications
1-Ethyl-2-fluorocyclopropane-1-carboxylic acid has potential applications in:
- Pharmaceuticals: Serves as a building block for synthesizing various drug candidates.
- Agrochemicals: Used in creating new crop protection agents.
- Organic synthesis: It is a versatile reagent for synthesizing complex molecules.
Known information
Quinolone derivatives, which contain a 1,2-cis-2-fluorocyclopropyl group as a substituent at the 1-position, have strong antibacterial activity and high safety, making them potential synthetic antibacterial agents . 1,2-cis-2-fluorocyclopropane-1-carboxylic acid is useful for preparing such a 1,2-cis-2-fluorocyclopropyl group . This compound is produced by dechlorinating 1-chloro-2-fluorocyclopropane-1-carboxylic acid ester in dimethyl sulfoxide in the presence of sodium borohydride .
Additional compounds
Ethyl 2-fluorocyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with an ethyl group, a fluorine atom, and a carboxylate group. The fluorine atom enhances its lipophilicity and metabolic stability, making it a candidate for drug design. Compounds with similar structures can modulate biological pathways, potentially leading to therapeutic effects in medical applications.
The table below lists compounds with similar structures to Ethyl 2-fluorocyclopropane-1-carboxylate, with each possessing unique characteristics:
| Compound Name | Key Features | Differences |
|---|---|---|
| (1R)-1-Ethylcyclopropane-1-carboxylic acid | Lacks fluorine; different reactivity | No electronegative fluorine atom |
| (1R)-1-Fluorocyclopropane-1-carboxylic acid | Lacks ethyl group; affects steric properties | Different steric hindrance |
| (1R)-1-Ethyl-2-chlorocyclopropane-1-carboxylic acid | Contains chlorine instead of fluorine | Chlorine has different electronic properties |
| (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid | Chiral compound; significant interest in biology | Different stereochemistry affecting activity |
Mechanism of Action
The mechanism of action of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s unique stereochemistry allows it to bind selectively to chiral active sites, resulting in specific biological effects . The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorine and Alkyl/Aryl Substituents
Table 1: Key Physicochemical Properties of Selected Cyclopropane Carboxylic Acids
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Stereochemistry | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|---|
| (1S,2R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid | C₆H₉FO₂ | 132.13 | 1-Ethyl, 2-F, COOH | (1S,2R) | Not reported | Not reported | ~1.35 (predicted) |
| (1S,2R)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic acid | C₁₁H₁₁ClO₂ | 210.66 | 4-Cl-Ph, 2-Me, COOH | (1S,2R) | 102–105 | Not reported | Not reported |
| (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C₄H₅FO₂ | 104.08 | 2-F, COOH | (1R,2S) | Not reported | 202.3 ± 33.0 | 1.35 |
| (1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | C₁₀H₉FO₂ | 180.18 | 4-F-Ph, COOH | (1R,2R) | Not reported | Not reported | Not reported |
| (1S)-2,2-difluorocyclopropane-1-carboxylic acid | C₄H₄F₂O₂ | 122.07 | 2,2-diF, COOH | (1S) | Not reported | Not reported | Not reported |
Notes:
- Aromatic vs. aliphatic substituents : Compounds like (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid (MW 180.18) exhibit higher molecular weights and altered electronic properties due to aromatic rings, influencing solubility and target binding .
- Fluorine positioning: The mono-fluorine in the target compound vs. 2,2-difluoro substitution () alters ring strain and dipole moments, affecting reactivity and metabolic stability .
Biological Activity
(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid is a chiral compound characterized by a cyclopropane ring with an ethyl group and a fluorine atom attached to the second carbon. The presence of the carboxylic acid functional group enhances its chemical reactivity and potential biological activity. This article reviews the biological activity of this compound, examining its pharmacological effects, interaction studies, and synthetic methodologies.
Chemical Structure and Properties
The molecular formula of this compound is . Its unique stereochemistry and the introduction of a fluorine atom can significantly influence its interactions in biological systems. The fluorine atom is known to enhance metabolic stability and bioactivity, making it a candidate for further investigation in drug development.
Biological Activity
Research indicates that this compound may exhibit various pharmacological effects. Compounds with similar structures often show activity against specific biological targets such as enzymes and receptors. Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically involve:
- Binding Affinity Tests : Assessing how well the compound binds to target proteins.
- Cellular Assays : Evaluating the compound's effects on cell viability and function.
- In Vivo Studies : Examining the biological effects in animal models.
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Fluoro-cyclopropanecarboxylic Acid | Cyclopropane ring with a single fluorine | Simpler structure; less steric hindrance |
| 2-Fluoro-cyclobutane-carboxylic Acid | Cyclobutane ring instead of cyclopropane | Larger ring system; different conformational flexibility |
| Ethyl-cyclopropanecarboxylic Acid | No fluorine substitution | Lacks halogen; may exhibit different reactivity |
The uniqueness of this compound lies in its specific stereochemistry and the introduction of a fluorine atom, which can enhance its biological activity and stability compared to similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, compounds with similar structures have shown inhibitory effects on hypoxia-inducible factor (HIF) pathways, which are crucial for cellular adaptation to low oxygen conditions .
- Antidepressant Activity : Research into fluorinated cyclopropane derivatives indicates potential applications in developing antidepressants. The structural features of this compound may allow it to modulate neurotransmitter systems effectively .
- Synthetic Applications : The synthesis methods for this compound are notable for their efficiency and cost-effectiveness. A novel synthesis method has been disclosed that utilizes readily available materials and short reaction times .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and methodological strategies for preparing (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid?
- Challenges : The strained cyclopropane ring and stereochemical control of the ethyl and fluorine substituents are primary hurdles. Side reactions, such as ring-opening or racemization, must be minimized.
- Methods :
- Cyclopropanation : Use diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II)) to form the cyclopropane core .
- Fluorination : Introduce fluorine via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) or electrophilic fluorinating agents, ensuring regioselectivity at the 2-position .
- Protection/Deprotection : Carboxylic acid groups may require protection (e.g., tert-butyl esters) during synthesis to prevent side reactions .
Q. How can the stereochemistry and structural integrity of this compound be validated experimentally?
- Techniques :
- NMR Spectroscopy : NMR distinguishes fluorine environments, while - COSY and NOESY confirm spatial relationships between substituents .
- X-ray Crystallography : Resolves absolute configuration, critical for confirming the (1S,2R) stereochemistry .
- Chiral HPLC/CE : Ensures enantiomeric purity post-synthesis .
Advanced Research Questions
Q. What strategies enable precise stereochemical control during the synthesis of cyclopropane derivatives like this compound?
- Chiral Catalysts : Asymmetric cyclopropanation using chiral Rh(II) or Cu(I) catalysts to induce desired stereochemistry .
- Steric Effects : Bulky directing groups (e.g., tert-butyl) on the cyclopropane ring can influence fluorine incorporation .
- Computational Modeling : DFT calculations predict transition states to optimize reaction conditions for stereoselectivity .
Q. What mechanistic insights explain the decomposition pathways of fluorinated cyclopropanes under physiological conditions?
- Ring-Opening Reactions : Acidic or enzymatic environments may protonate the cyclopropane ring, leading to strain-driven cleavage. Fluorine’s electronegativity stabilizes intermediates, altering decomposition kinetics .
- Experimental Probes : Isotopic labeling (, ) tracks decomposition products. Kinetic studies under varying pH/temperature quantify stability .
Q. How can this compound be leveraged in designing enzyme inhibitors or receptor modulators?
- Bioisosteric Replacement : The cyclopropane ring mimics rigid peptide bonds or unsaturated moieties in drug candidates. Fluorine enhances metabolic stability and binding via hydrophobic interactions .
- Structure-Activity Relationships (SAR) : Systematic substitution of the ethyl or fluorine groups (e.g., with methyl or chlorine) evaluates their impact on target affinity .
- Crystallographic Studies : Co-crystallization with target enzymes (e.g., proteases) identifies key binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
